molecular formula C12H16O2 B3031153 Tert-butyl 3-methylbenzoate CAS No. 16537-19-2

Tert-butyl 3-methylbenzoate

Cat. No.: B3031153
CAS No.: 16537-19-2
M. Wt: 192.25 g/mol
InChI Key: AWWFAZAXUAVMPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylbenzoate is an organic compound with the molecular formula C12H16O2. It is a type of ester derived from 3-methylbenzoic acid and tert-butyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with tert-butyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and productivity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-methylbenzoate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylbenzoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

tert-butyl 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFAZAXUAVMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284649
Record name tert-butyl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-19-2
Record name NSC38145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3-methyl-benzoic acid tert-butyl ester (0.39 g, 1.438 mmol) was hydrogenated over 10% Pd—C (0.5 g) under H2 (50 psi) in EtOAc—MeOH (4:1, 20 mL) for 5 h. After filtration through Celite, filtrate was evaporated to dryness. Yield: 97%. MS (ESI) 193.28 (M+H+).
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butanol (12.2 ml) in tetrahydrofuran (300 ml) at 0° C. was added n-butyllithium (52 ml) dropwise over 10 minutes. m-Toluoyl chloride (20 g) was added and the mixture heated at reflux for 1 hours. The mixture was partitioned between ethyl acetate and water and the organic phase dried (MgSO4) and evaporated. Purified by chromatography eluting with 20% dichloromethane in isohexane. Yield 14.78 g. Used directly in the next step.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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